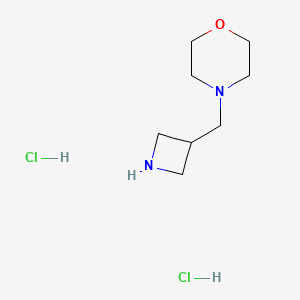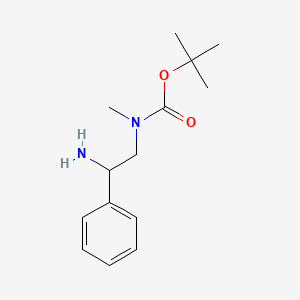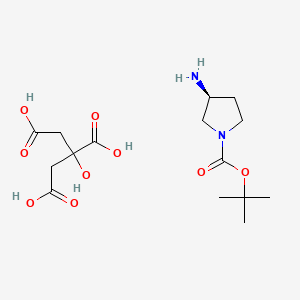
2-(5-Phenylpyridin-2-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(5-Phenylpyridin-2-yl)acetonitrile” is a chemical compound with the molecular formula C13H10N2 . It is commonly used in laboratory settings .
Synthesis Analysis
The synthesis of “2-(5-Phenylpyridin-2-yl)acetonitrile” involves a two-step mechanism involving addition and elimination promoted by DDQ as an oxidising agent . The reaction mixture is quenched with 1.5 molar equivalent of water to produce the dihydropyrimidine .Molecular Structure Analysis
The molecular structure of “2-(5-Phenylpyridin-2-yl)acetonitrile” consists of 13 carbon atoms, 10 hydrogen atoms, and 2 nitrogen atoms . The molecular weight of the compound is 194.24 .Physical And Chemical Properties Analysis
“2-(5-Phenylpyridin-2-yl)acetonitrile” is a solid at room temperature .科学的研究の応用
Organic Synthesis and Cyanomethylation
Acetonitrile is commonly used as an organic solvent and serves as an important intermediate in organic synthesis. Its widespread use has led to the development of new methods for synthesizing various essential compounds. In recent decades, the conversion reactions of acetonitrile as a building block have become particularly attractive in organic synthesis. Notably, in the field of electrochemical conversions involving acetonitrile, its good conductivity and environmentally friendly features make it a powerful tool for producing nitrogen-containing compounds or nitrile-containing compounds .
Electrophilic Substitution Reactions
The methyl proton of acetonitrile is faintly acidic, allowing it to be deprotonated to form nucleophiles. Additionally, the nitrogen with lone pair electrons can also act as a nucleophile. The cleavage of the H₃C-CN bond generates •CN radicals, making acetonitrile a valuable synthon in various organic reactions .
Synthesis of Heterocyclic Compounds
Acetonitrile’s enrichment, low cost, and excellent solvent properties have made it widely used in organic synthesis. Researchers have employed it in the preparation of heterocyclic compounds, including those with potential biological activities. For instance, novel 2-(pyridin-2-yl)pyrimidine derivatives have been synthesized and evaluated for their biological effects .
Catalysis and Carbon-Heteroatom Bond Formation
Recent research has focused on acetonitrile’s role in catalyzed carbon-heteroatom bond formation. It has been employed in various catalytic reactions, including cyanomethylation and the synthesis of tetrasubstituted olefins. These reactions provide access to diverse functional groups and complex molecules .
Pharmaceutical and Medicinal Chemistry
Given its versatility, acetonitrile has applications in pharmaceutical and medicinal chemistry. Researchers explore its use as a reagent or solvent in drug synthesis, purification, and formulation. Its compatibility with various reaction conditions makes it valuable for drug discovery and development .
Material Science and Electrochemistry
Acetonitrile’s electrochemical properties have led to its application in energy storage devices, such as supercapacitors and batteries. Its ability to form stable electrolytes and participate in redox reactions contributes to advancements in materials science and energy storage technology .
将来の方向性
特性
IUPAC Name |
2-(5-phenylpyridin-2-yl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c14-9-8-13-7-6-12(10-15-13)11-4-2-1-3-5-11/h1-7,10H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STRHFXTYQBHAAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C=C2)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70744580 |
Source


|
| Record name | (5-Phenylpyridin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70744580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Phenylpyridin-2-yl)acetonitrile | |
CAS RN |
1227606-86-1 |
Source


|
| Record name | (5-Phenylpyridin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70744580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572874.png)



![Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B572882.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyridine](/img/structure/B572883.png)



![1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572889.png)


